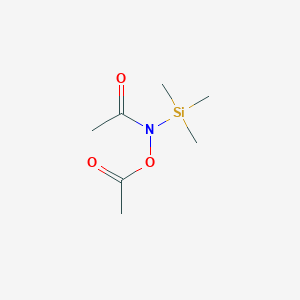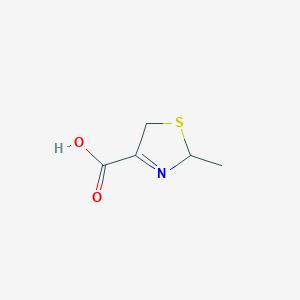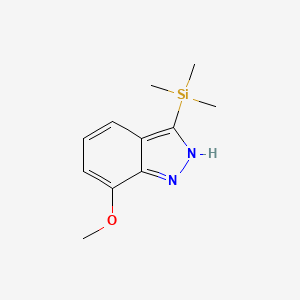
4-Fluoro-3',5'-dimethyldiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3’,5’-dimethyldiphenyl ether is an organic compound that belongs to the class of diphenyl ethers. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the diphenyl ether structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’,5’-dimethyldiphenyl ether typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-3’,5’-dimethyldiphenyl ether may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3’,5’-dimethyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted diphenyl ethers.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3’,5’-dimethyldiphenyl ether is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3’,5’-dimethyldiphenyl ether involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3,5-dimethylbenzaldehyde: Shares the fluorine and methyl groups but differs in the functional group attached to the benzene ring.
Fluorinated quinolines: Contain fluorine atoms and exhibit unique biological activities.
Fluorinated heterocyclic compounds: Known for their enhanced biological activity and stability.
Uniqueness
4-Fluoro-3’,5’-dimethyldiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
781673-70-9 |
|---|---|
Molekularformel |
C14H13FO |
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
1-(4-fluorophenoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C14H13FO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,1-2H3 |
InChI-Schlüssel |
QTEPPVKSLLTWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
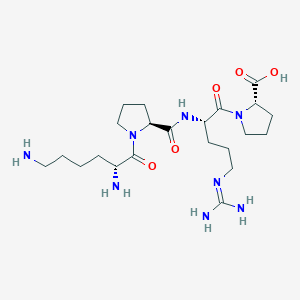
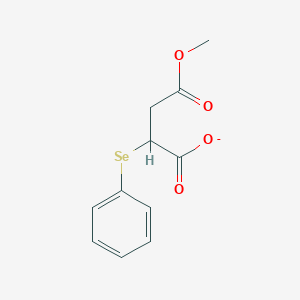
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
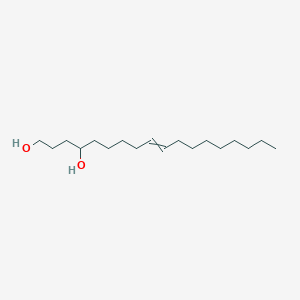
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)
